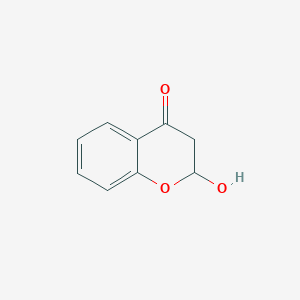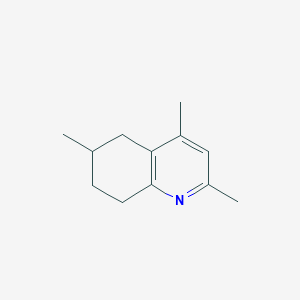
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and a propan-1-amine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core, which can be derived from commercially available starting materials such as indanone.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane core or the amine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.
1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine: A similar compound with a shorter side chain.
1-(2,3-Dihydro-1H-inden-4-yl)butan-1-amine: A similar compound with a longer side chain.
Uniqueness
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the indane moiety. This configuration can lead to distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1S)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m0/s1 |
Clé InChI |
GFKGRMQIBAWBBD-LBPRGKRZSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC2=C1CCC2)N |
SMILES canonique |
CCC(C1=CC=CC2=C1CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



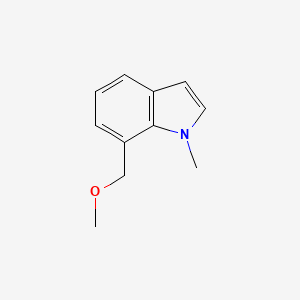
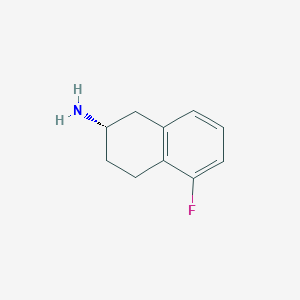

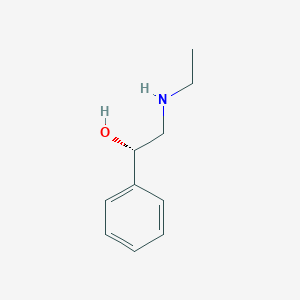
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)



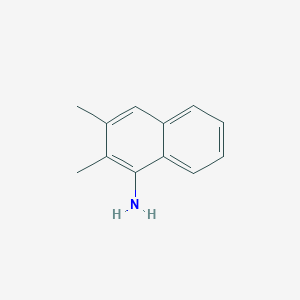
![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)

